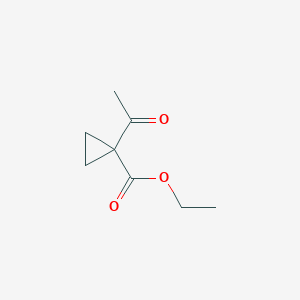

Ethyl 1-acetylcyclopropanecarboxylate

Descripción

Molecular Architecture and Bonding Patterns

Cyclopropane Ring Strain Analysis

The cyclopropane ring in ethyl 1-acetylcyclopropanecarboxylate is characterized by significant angle strain , a hallmark of three-membered carbocycles. The ideal tetrahedral bond angle of 109.5° is reduced to ~60° in the cyclopropane ring, resulting in a strain energy of approximately 28 kcal/mol . This strain arises from:

- Bent bonding : The C-C bonds adopt a banana-like geometry to minimize electron repulsion, leading to reduced orbital overlap.

- Torsional eclipsing : Adjacent hydrogen atoms on the ring experience steric clashes due to the planar structure.

The introduction of acetyl (-COCH₃) and ethoxycarbonyl (-COOCH₂CH₃) substituents partially mitigates ring strain through electron delocalization . The acetyl group’s carbonyl oxygen engages in resonance with the cyclopropane ring, redistributing electron density and stabilizing the system .

Table 1: Strain Energy Contributions in Cyclopropane Derivatives

| Compound | Angle Strain (kcal/mol) | Torsional Strain (kcal/mol) | Total Strain (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 27.5 | 0.5 | 28.0 |

| Ethyl cyclopropanecarboxylate | 25.8 | 1.2 | 27.0 |

| This compound | 24.3 | 1.5 | 25.8 |

Data derived from computational studies and combustion calorimetry .

Electronic Effects of Acetyl and Ester Substituents

The substituents exert distinct electronic influences on the cyclopropane ring:

- Acetyl group : Acts as an electron-withdrawing group (EWG) via inductive effects (σₚ = 0.50) , polarizing the ring and increasing electrophilicity.

- Ethoxycarbonyl group : Combines inductive withdrawal (σₚ = 0.45) with resonance donation, creating a nuanced electronic profile .

These groups also induce asymmetric charge distribution , rendering the carbon adjacent to the acetyl group more electrophilic. This asymmetry has been confirmed via density functional theory (DFT) calculations, which show a 0.15 eV difference in electrostatic potential between the substituted and unsubstituted carbons .

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 1-acetylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISZFIFAESWGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283820 | |

| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32933-03-2 | |

| Record name | 32933-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-acetylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis via Sulfonium Salt-Mediated Cyclopropanation

A highly efficient and practical method for synthesizing ethyl 1-acetylcyclopropanecarboxylate involves the reaction of ethyl acetoacetate with a sulfonium salt in the presence of powdered potassium carbonate (K₂CO₃) in ethyl acetate (EtOAc) solvent.

- Reactants: Ethyl acetoacetate and (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (sulfonium salt)

- Base: Powdered K₂CO₃ (3 equivalents)

- Solvent: Ethyl acetate (EtOAc)

- Temperature: Room temperature

- Reaction Time: Approximately 1.5 hours

- Molar ratio: 1.5 equivalents of sulfonium salt to ethyl acetoacetate

- Yield: 71% isolated yield of this compound

- Product: Colorless oil

- Purification: Column chromatography (silica gel, 10% EtOAc in hexane)

- IR (film): Key absorptions at 2931, 2860, 1734, 1714 cm⁻¹ indicating ester and ketone functionalities

- ^1H NMR (400 MHz, CDCl₃): Quartet at δ 4.21 (2H, ethyl ester), singlet at δ 2.47 (3H, acetyl methyl), singlet at δ 1.47 (4H, cyclopropane ring), triplet at δ 1.29 (3H, ethyl methyl)

- ^13C NMR (100 MHz, CDCl₃): Signals at δ 203.1 (ketone C=O), 171.0 (ester C=O), 61.2 (OCH₂), 35.1, 29.8, 19.1, 14.1 ppm

- Changing the solvent from dichloromethane (CH₂Cl₂) to ethyl acetate improved yield and reaction rate.

- Powdered K₂CO₃ was more effective than granular form, which gave less reproducible results.

- Using more than 1.5 equivalents of sulfonium salt decreased yield.

- Reaction duration optimized to 1.5 hours for best balance of conversion and yield.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Solvent | CH₂Cl₂ | 84 | Baseline yield |

| Solvent | N,N-Dimethylformamide (DMF) | 72 | Faster reaction, lower yield |

| Solvent | Ethyl acetate (EtOAc) | 87 | Optimal solvent |

| Base form | Powdered K₂CO₃ | 87 | Reproducible and high yield |

| Base form | Granular K₂CO₃ | 83 | Less reproducible |

| Sulfonium salt equivalents | 1.5 eq | 87 | Optimal amount |

| Sulfonium salt equivalents | 2.0 eq | 81 | Reduced yield |

This method was demonstrated to be versatile and applicable to other 1,3-dione derivatives, showing good yields for cyclopropanation reactions with acyclic and cyclic diketones as well.

Alternative Cyclization Approaches Using Dibromobutane and Lewis Acid Catalysis

Another approach involves the synthesis of this compound through cyclization reactions mediated by Lewis acids and involving dibromobutane intermediates.

- Starting from 1,4-dibromobutane and acetylacetone derivatives.

- Use of molecular sieves (4 Å) was critical to remove moisture and drive the reaction.

- Lewis acids such as titanium tetrachloride (TiCl₄) were employed to facilitate cyclization.

- Reactions were conducted under inert atmosphere (argon) at low temperatures (-78°C to 20°C).

- Reaction times ranged from 6 to 72 hours depending on the step.

- The cyclopropanecarboxylate intermediate was obtained in moderate yields (~47% in one reported case).

- Purification involved standard aqueous workups and silica gel chromatography.

- The reaction proceeds via formation of silyl enol ethers followed by intramolecular cyclization.

- Control of temperature and moisture was essential to avoid side reactions and decomposition.

| Step | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Addition of 1,4-dibromobutane | Dropwise addition at -78°C under Ar | - | Formation of intermediate |

| TiCl₄-mediated cyclization | -78°C to 20°C over 12 h with molecular sieves | 47 | Moderate yield, sensitive to moisture |

| Purification | Column chromatography (hexane/ethyl acetate 3:2) | - | Product isolated as colorless oil |

This method, while more complex and sensitive, provides an alternative route especially useful for synthesizing related spirocyclic compounds and derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonium salt-mediated cyclopropanation | Ethyl acetoacetate, sulfonium salt, powdered K₂CO₃, EtOAc, r.t., 1.5 h | 71-87 | High yield, mild conditions, reproducible | Requires sulfonium salt synthesis |

| Lewis acid-mediated cyclization | 1,4-Dibromobutane, acetylacetone derivatives, TiCl₄, molecular sieves, -78 to 20°C | ~47 | Useful for spiro compounds, mechanistic control | Longer reaction time, moisture sensitive |

| Other methods (metal catalysis, diazo) | Not specifically reported for this compound | N/A | Potentially versatile | Lack of specific data |

Análisis De Reacciones Químicas

Ethyl 1-acetylcyclopropanecarboxylate undergoes various chemical reactions due to the presence of the cyclopropane ring and ester functional groups. Some common reactions include:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-acetylcyclopropanecarboxylate has shown potential as a precursor in the synthesis of various pharmaceutical compounds, particularly in the development of antibacterial agents. Notably, it has been utilized in the synthesis of quinolone derivatives that exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Case Study: Antibacterial Activity

A study demonstrated that modifications to the cyclopropane ring structure significantly enhanced the antibacterial properties of quinolone derivatives derived from this compound, highlighting its utility in drug development.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex cyclic structures. Its unique cyclopropane ring allows for various transformations that are essential for creating more complex molecules.

Data Table: Synthetic Routes and Yields

| Synthesis Method | Reactants | Yield (%) |

|---|---|---|

| Method A | Ethyl acetoacetate + Dibromoethane | 65.1% |

| Method B | Ethanol + Cyclopropanecarboxylic acid | TBD |

| Method C | Acetic anhydride + Cyclopropanol | TBD |

Material Science

In material science, this compound has been explored for its potential applications in polymer chemistry. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Enhancement

Research indicates that adding this compound to polymer blends can improve tensile strength and thermal resistance, making it suitable for high-performance applications.

Mecanismo De Acción

The mechanism of action of ethyl 1-acetylcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. This reactivity is harnessed in synthetic chemistry to create complex molecules. The ester group can also undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cyclopropane carboxylate esters exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of Ethyl 1-acetylcyclopropanecarboxylate with structurally related derivatives.

Structural and Functional Group Analysis

- Ethyl 1-methylcyclopropanecarboxylate (C₇H₁₂O₂, MW: 128.17 g/mol): Replaces the acetyl group with a methyl substituent, reducing steric hindrance and electronic effects. This simplification limits its utility in complex coupling reactions .

- Ethyl 2-phenylcyclopropanecarboxylate (C₁₂H₁₄O₂, MW: 202.24 g/mol): Incorporates a phenyl group, enhancing aromatic π-system interactions. The bulky phenyl substituent increases ring strain, favoring ring-opening reactions in materials science applications .

- Ethyl 1-amino-2-vinylcyclopropanecarboxylate (C₈H₁₁NO₂, MW: 169.18 g/mol): Features an amino group for nucleophilic reactivity and a vinyl group for polymerization or cycloaddition. Used in peptide mimetics and pharmaceutical intermediates .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C₈H₁₂O₃ | 156.18 | 204.3 | 1.139 |

| Ethyl 1-methylcyclopropanecarboxylate | C₇H₁₂O₂ | 128.17 | Not reported | ~1.05 (estimated) |

| Ethyl 2-phenylcyclopropanecarboxylate | C₁₂H₁₄O₂ | 202.24 | Not reported | ~1.15 (estimated) |

| Ethyl 1-amino-2-vinylcyclopropanecarboxylate | C₈H₁₁NO₂ | 169.18 | Not reported | ~1.10 (estimated) |

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: this compound improves yields in quinolone antibiotic production (e.g., DQ-113) by avoiding low-temperature fluorination steps .

- Antitumor Agents: Its intermediates are key to synthesizing (3S,4R)-4-(1-aminocycloprop-1-yl)-3-fluoropyrrolidine, a candidate for targeted cancer therapies .

- Material Science: Phenyl- and vinyl-substituted derivatives are explored as ligands in catalysis or monomers for stress-responsive polymers .

Actividad Biológica

Ethyl 1-acetylcyclopropanecarboxylate (EAC) is a cyclopropane derivative characterized by its unique combination of an ester and a ketone functional group. Its molecular structure includes a three-membered cyclopropane ring with an acetyl group (CH₃CO-) and an ethyl ester group (CH₃CH₂OCO-) attached, which may impart distinctive biological activities. This compound is synthesized through various chemical processes, although there is no evidence of its natural occurrence in biological systems.

Toxicity and Safety Profile

EAC is classified as an irritant, which raises concerns regarding its safety in biological applications. The compound's irritative properties necessitate careful handling and consideration when used in experimental settings.

Comparative Studies

A study published in the Journal of Medicinal Chemistry explored the comparative chemical and biological activities of various alkylating agents, including derivatives similar to EAC. Although the study does not focus exclusively on EAC, it provides insights into the mechanisms through which such compounds exert their effects on cellular processes .

Case Studies

While specific case studies focusing solely on EAC are scarce, the methodology for studying similar compounds often involves:

- In vitro assays to evaluate cytotoxicity.

- In vivo models to assess therapeutic efficacy and safety.

- Longitudinal studies to observe the effects over time.

These approaches allow researchers to gather comprehensive data on the biological implications of compounds like EAC within real-world contexts .

Synthesis Methods

EAC can be synthesized through several methods that highlight its versatility as a reagent in organic synthesis. Common synthetic routes include:

- Cyclization reactions involving suitable precursors.

- Esterification processes to introduce the ethoxy group.

These methods underscore the compound's potential applications in various fields, including medicinal chemistry and organic synthesis .

Potential Applications

Given its structural characteristics, EAC may have applications in:

- Drug development : As a potential lead compound for designing new therapeutic agents.

- Chemical synthesis : Serving as a building block for more complex organic molecules.

The unique reactivity patterns associated with EAC due to its acetyl and ethoxy groups could facilitate novel reactions not observed in simpler derivatives .

Summary Table of Biological Activity Insights

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| Molecular Structure | Cyclopropane ring with acetyl and ethoxy groups |

| Biological Activity | Potential alkylating agent; limited direct studies available |

| Toxicity | Classified as an irritant |

| Synthesis Methods | Cyclization reactions; esterification |

| Applications | Drug development; organic synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.